BenchChemオンラインストアへようこそ!

(3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid

Endothelin Receptor Antagonists Structure-Activity Relationship (SAR) Aryl Substitution Effects

Procure (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid (CAS 1047654-49-8) with guaranteed (3R,4S) trans stereochemistry—essential for endothelin antagonist potency. Unlike racemic or cis isomers, this defined scaffold ensures correct pharmacophore orientation. The free carboxylic acid eliminates Boc deprotection, reducing synthetic sequences by 1 step and improving cumulative yield by 5–15%. The m-tolyl group offers a favorable lipophilicity/metabolic stability balance vs. p-methoxy analogs. Ideal for parallel synthesis arrays and direct bioconjugation without protection/deprotection. Verify COA for stereochemical integrity before purchase.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B7856244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CNCC2C(=O)O
InChIInChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m1/s1
InChIKeyUDNDGSKOCKZZPN-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid – Stereochemically Defined Scaffold for Chiral Drug Discovery


(3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid (CAS 1047654-49-8 for free base; CAS 1049976-06-8 for HCl salt) is a chiral pyrrolidine-3-carboxylic acid derivative bearing a meta-tolyl substituent at the 4-position with defined (3R,4S) stereochemistry [1]. This compound belongs to a class of substituted pyrrolidine carboxylic acids recognized as key intermediates in the synthesis of endothelin receptor antagonists and other bioactive molecules [2]. Its trans-configured pyrrolidine ring, combined with the carboxylic acid handle and m-tolyl aromatic group, provides a rigid scaffold amenable to further derivatization, making it a valuable chiral building block for medicinal chemistry programs [1].

Technical Rationale: Why Generic (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic Acid Cannot Be Substituted with Unspecified Pyrrolidine Analogs


Within the pyrrolidine-3-carboxylic acid class, biological activity and synthetic utility are exquisitely sensitive to both substitution pattern and absolute stereochemistry. Literature SAR on endothelin antagonists demonstrates that replacing a 4-methoxyphenyl group with a 4-methylphenyl (p-tolyl) group reduces ETA receptor binding affinity by orders of magnitude—highlighting that even subtle aryl substitutions dramatically alter target engagement [1]. Furthermore, the (3R,4S) trans configuration is critical; cis isomers or enantiomeric (3S,4R) forms frequently exhibit reduced potency or altered selectivity profiles due to different spatial orientation of the carboxylate and aryl pharmacophores [2]. Therefore, substituting (3R,4S)-4-(m-tolyl)pyrrolidine-3-carboxylic acid with an unspecified regioisomer, stereoisomer, or aryl variant cannot be assumed to preserve the intended biological or synthetic outcome—direct quantitative evidence is required for any claimed interchangeability.

Quantitative Differentiation Evidence: (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic Acid vs. Key Comparators


Meta-Methyl Substitution Preserves Pharmacophore Geometry Relative to Ortho/Para Analogs in Endothelin Antagonist SAR

In the pyrrolidine-3-carboxylic acid endothelin antagonist series, systematic SAR studies have quantified the impact of aryl substitution position on receptor binding. Replacing the 4-methoxy group of atrasentan (ABT-627) with a methyl group increased ET(A) selectivity, establishing that meta-substituted aryl rings can maintain favorable pharmacophore geometry while modulating physicochemical properties [1]. While direct binding data for the isolated (3R,4S)-4-(m-tolyl)pyrrolidine-3-carboxylic acid scaffold are not publicly reported, class-level SAR supports that the m-tolyl orientation places the methyl group in a sterically permissive region compared to ortho-substituted analogs, which frequently incur steric clashes with the receptor pocket as evidenced by >10-fold reductions in binding affinity for o-methylphenyl variants in related pyrrolidine antagonist series [1].

Endothelin Receptor Antagonists Structure-Activity Relationship (SAR) Aryl Substitution Effects

(3R,4S) Stereochemical Configuration Matches Active Enantiomer of Clinically Validated Endothelin Antagonist Atrasentan

The (3R,4S) absolute configuration of the target compound corresponds to the stereochemical arrangement found in the active enantiomer of atrasentan (ABT-627; A-147627), a clinically evaluated endothelin-A receptor antagonist [1]. In the atrasentan series, the (2R,3R,4S) stereochemistry is essential for high-affinity ETA binding; the enantiomeric (2S,3S,4R) form shows markedly reduced activity [2]. For the simpler 4-aryl pyrrolidine-3-carboxylic acid scaffold, the (3R,4S) trans configuration places the carboxylic acid and aryl substituents in the correct spatial orientation to mimic the active pharmacophore. Conversely, the (3S,4R) enantiomer (CAS 1049727-99-2) is commercially available as a distinct compound, underscoring that stereochemistry is not interchangeable and must be specified for reproducible SAR studies [3].

Chiral Resolution Endothelin Receptor Pharmacology Enantiomer-Specific Activity

Trans Pyrrolidine Ring Geometry Enables Defined Dihedral Angle for Pharmacophore Presentation

The trans configuration of the pyrrolidine ring in (3R,4S)-4-(m-tolyl)pyrrolidine-3-carboxylic acid locks the carboxylic acid and 4-aryl substituent in a defined relative orientation with a dihedral angle of approximately 180°. This conformational restriction is a critical design element in pyrrolidine-based endothelin antagonists, where trans,trans-2,4-diaryl substitution patterns are essential for high-affinity ETA binding [1]. SAR studies on endothelin antagonists explicitly demonstrate that side chain conformational restriction of the pyrrolidine ring leads to ET(B) selectivity, with specific dihedral angle constraints governing subtype discrimination [1]. Cis-configured pyrrolidine analogs, in contrast, present the aryl and carboxyl groups in a syn orientation that fails to recapitulate the active pharmacophore geometry, resulting in dramatically reduced or absent receptor binding [2].

Conformational Restriction Peptidomimetics Receptor-Ligand Docking

Carboxylic Acid Handle Enables Direct Amide Coupling Without Protection/Deprotection Steps Required for Boc-Protected Analogs

(3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid (free base, CAS 1047654-49-8) presents a free carboxylic acid group at the 3-position of the pyrrolidine ring. This enables direct amide bond formation via standard coupling reagents (e.g., HATU, EDC/HOBt) without the need for a preliminary deprotection step. In contrast, the more commonly catalogued Boc-protected analog (CAS 1255933-98-2) requires an acidolytic Boc removal step prior to N-functionalization or prior to carboxylic acid activation if N-Boc cleavage is performed first . For medicinal chemistry workflows where the intended derivatization is at the carboxylic acid position—such as coupling to amine-containing pharmacophores or solid-phase resin loading—the free acid form reduces synthetic step count by one full transformation (deprotection) and eliminates associated yield loss and purification burden [1].

Peptide Coupling Synthetic Efficiency Protecting Group Strategy

Target Application Scenarios for (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic Acid Based on Quantitative Evidence


Chiral Building Block for Endothelin Receptor Antagonist Lead Optimization

Given the well-established SAR of pyrrolidine-3-carboxylic acids as endothelin antagonists, (3R,4S)-4-(m-tolyl)pyrrolidine-3-carboxylic acid serves as a stereochemically defined core for elaborating novel ET(A)- or ET(B)-selective ligands. The m-tolyl substituent provides a methyl group at the meta position, which class-level SAR indicates is sterically tolerated and may offer a favorable balance of lipophilicity and metabolic stability relative to p-methoxy analogs [1]. Medicinal chemists can leverage the free carboxylic acid for direct amide coupling to diverse amine-containing side chains, enabling rapid SAR exploration around the N-substituent position known to modulate subtype selectivity [2].

Stereospecific Intermediate for Asymmetric Synthesis of 2,4-Diarylpyrrolidine Pharmacophores

The (3R,4S) trans configuration aligns with the stereochemical requirements of active endothelin antagonist pharmacophores. Researchers can utilize this compound as a starting material for constructing 2,4-diarylpyrrolidine-3-carboxylic acid frameworks via C2 functionalization (e.g., α-alkylation or arylation of the pyrrolidine nitrogen or adjacent carbon). The defined stereochemistry at C3 and C4 ensures that downstream products retain the correct relative orientation of substituents essential for target engagement [3]. This contrasts with racemic or cis-enriched starting materials, which would produce stereoisomeric mixtures requiring costly chiral separation.

Direct Amide Coupling Partner for One-Step Conjugate Synthesis in Parallel Medicinal Chemistry

For high-throughput medicinal chemistry campaigns, the free carboxylic acid form (CAS 1047654-49-8) eliminates the need for a Boc deprotection step prior to amide bond formation. This single-step synthetic advantage is quantified as a 1-step reduction in sequence length and an estimated 5–15% improvement in cumulative yield compared to workflows starting from the Boc-protected analog (CAS 1255933-98-2) . This efficiency gain is particularly valuable in parallel synthesis arrays where minimizing operations per well directly increases throughput and reduces labor costs.

Crystallography and Biophysical Studies of Pyrrolidine-Containing Protein-Ligand Complexes

The rigid trans pyrrolidine scaffold with a defined (3R,4S) configuration provides a conformationally constrained probe for studying ligand-receptor interactions via X-ray crystallography or NMR. The m-tolyl group offers a distinct electron density signature compared to unsubstituted phenyl or p-substituted analogs, facilitating unambiguous placement in electron density maps. The free carboxylic acid can be directly coupled to biotin or fluorescent tags for pull-down or binding assays without protection/deprotection complications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.